![molecular formula C16H23NO3 B2835282 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide CAS No. 449793-87-7](/img/structure/B2835282.png)
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenoxy acetamides can generally be synthesized through various chemical techniques . The specific method would depend on the desired substitutions and functional groups.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of its functional groups. For example, the ether group might undergo reactions such as cleavage under acidic conditions, and the amide group might undergo hydrolysis or reduction .Wissenschaftliche Forschungsanwendungen
Hemoglobin Modulation : Research by Randad et al. (1991) explored the design and synthesis of compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, demonstrating their potential as allosteric modifiers of hemoglobin. These compounds could decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Toxicology and Herbicide Metabolism : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, in human and rat liver microsomes. This study provides insights into the metabolism of these herbicides and their potential environmental and health implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization : The synthesis and characterization of various substituted acetamides related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been explored in several studies. For instance, research by Pukhalskaya et al. (2010) on substituted N-(silatran-1-ylmethyl)acetamides and by Mindl et al. (1999) on base-catalyzed hydrolysis and cyclization of substituted acetamide oximes provide valuable insights into the chemical properties and potential applications of these compounds (Pukhalskaya et al., 2010); (Mindl, Kaválek, Straková, & Štěrba, 1999).
Pharmacology and Cancer Research : In pharmacological research, compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been investigated for their potential in treating diseases such as cancer. Panchal, Rajput, and Patel (2020) synthesized oxadiazole derivatives and evaluated them as inhibitors for small lung cancer, highlighting the potential of these compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXZWEGLIOELQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2835202.png)
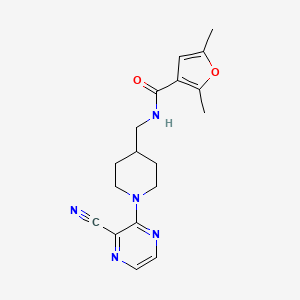
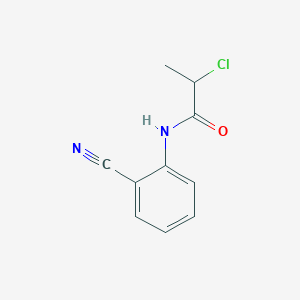

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)
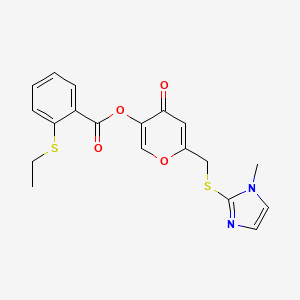
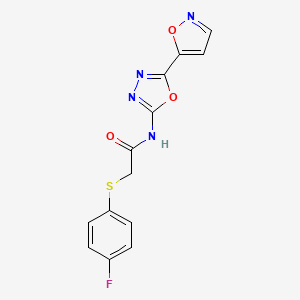
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)
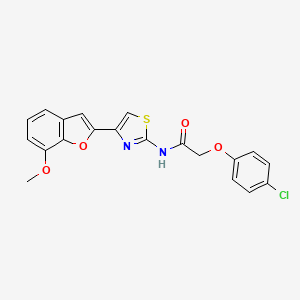
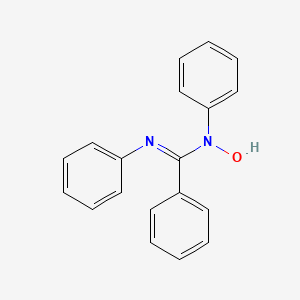
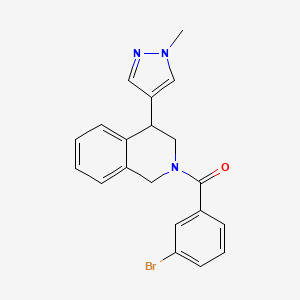
![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)